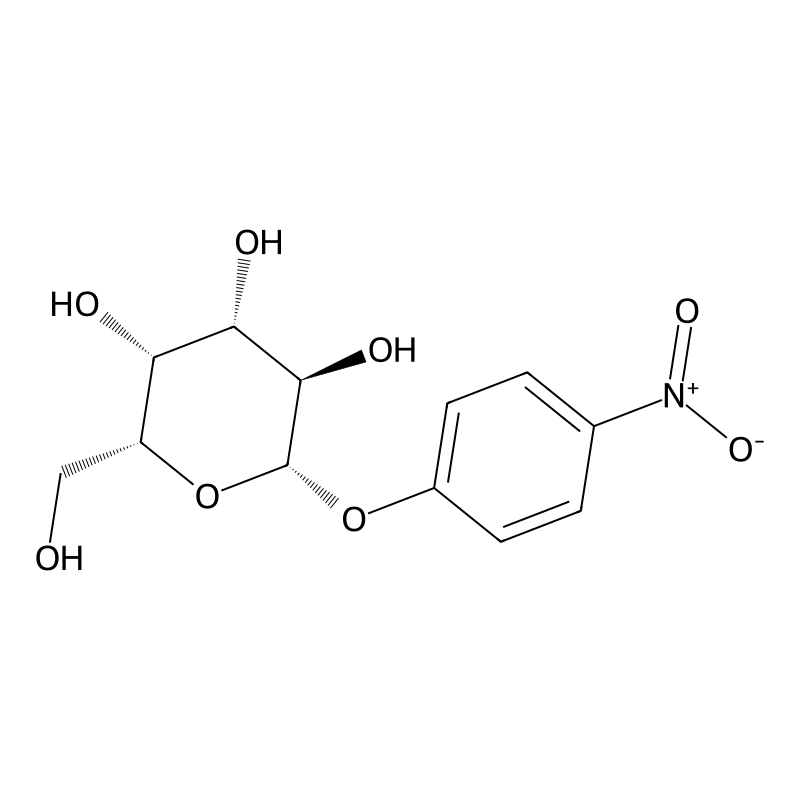

4-Nitrophenyl-beta-D-galactopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Activity Assays:

- Glycosaminoglycan (GAG)-degrading enzymes: 4-NPG serves as a substrate to assess the activity of enzymes that break down glycosaminoglycans (GAGs), complex carbohydrates found in connective tissues. By measuring the release of the 4-nitrophenol (yellow) product after enzyme cleavage, researchers can quantify GAG-degrading enzyme activity, providing insights into various biological processes like cell signaling and development [].

Studying Enzyme Kinetics:

- Beta-glucosidase activity: 4-NPG is a valuable tool for studying the kinetic properties of beta-glucosidase enzymes, essential for breaking down various glycosidic bonds. By analyzing the rate of 4-NPG hydrolysis under different conditions (e.g., temperature, pH), researchers can determine the enzyme's kinetic parameters like Michaelis-Menten constant (Km) and maximum velocity (Vmax), providing valuable information about enzyme function and efficiency [].

Preparation of Substrate Solutions:

- Modified universal buffer: 4-NPG can be incorporated into modified universal buffer solutions used in various enzyme assays. This buffer offers advantages like maintaining consistent pH and ionic strength across a wide range of temperatures, ensuring reliable and reproducible enzyme activity measurements [].

4-Nitrophenyl-beta-D-galactopyranoside is a phenolic glycoside characterized by its molecular formula and a molecular weight of approximately 301.3 g/mol. This compound features a 4-nitrophenyl group attached to the anomeric carbon of beta-D-galactopyranoside, making it a useful substrate for enzymatic assays, particularly for measuring the activity of beta-galactosidase. It has been widely utilized in biochemical research due to its colorimetric properties, which allow for easy detection and quantification of enzymatic activity through absorbance measurements at wavelengths between 400-420 nm .

pNPG acts as a substrate for the enzyme β-gal. The β-gal enzyme recognizes the specific β-glycosidic linkage and the conformation of pNPG, leading to the formation of an enzyme-substrate complex. The enzyme then cleaves the glycosidic bond, releasing the colored product 4-nitrophenol and free galactose []. The amount of released 4-nitrophenol is directly proportional to the β-gal activity in the sample.

- Skin and eye irritant: pNPG may cause irritation upon contact with skin or eyes. Wear gloves and eye protection when handling the compound [].

- Respiratory irritant: Inhalation of pNPG dust may irritate the respiratory tract. Use proper ventilation when working with the compound [].

- Proper disposal: Dispose of pNPG according to local regulations for laboratory waste [].

4-Nitrophenyl-beta-D-galactopyranoside undergoes hydrolysis in the presence of beta-galactosidase, resulting in the release of 4-nitrophenol and beta-D-galactose. The reaction can be represented as follows:

The formation of 4-nitrophenol is significant as it produces a yellow color, which can be quantitatively measured spectrophotometrically, facilitating the assessment of enzyme activity .

This compound acts primarily as a substrate for beta-galactosidase, an enzyme that catalyzes the hydrolysis of galactosides into monosaccharides. The biological activity of 4-nitrophenyl-beta-D-galactopyranoside makes it valuable in various applications, including:

- Enzyme assays: It is frequently used to determine beta-galactosidase activity in biological samples.

- Affinity labeling: It can serve as an affinity label for certain proteins involved in carbohydrate metabolism .

Several methods exist for synthesizing 4-nitrophenyl-beta-D-galactopyranoside, typically involving the glycosylation of 4-nitrophenol with galactose derivatives. Common synthetic pathways include:

- Direct Glycosylation: Reacting 4-nitrophenol with activated galactose derivatives (such as galactosyl bromides) under acidic or basic conditions.

- Enzymatic Synthesis: Utilizing glycosyltransferases that catalyze the transfer of galactose from donor substrates to 4-nitrophenol.

These methods yield high-purity products suitable for research and industrial applications .

The primary applications of 4-nitrophenyl-beta-D-galactopyranoside include:

- Biochemical assays: It serves as a colorimetric substrate in enzyme assays to measure beta-galactosidase activity.

- Research: Used in studies involving lactose metabolism and enzyme kinetics.

- Diagnostics: Employed in clinical settings to analyze lactose levels in various food products, particularly lactose-free variants .

Interaction studies involving 4-nitrophenyl-beta-D-galactopyranoside focus on its role as a substrate for various beta-galactosidases from different sources, such as Escherichia coli and Aspergillus oryzae. These studies often assess:

- Enzyme specificity: How different enzymes interact with this substrate, influencing kinetic parameters like Km and Vmax.

- Inhibitory effects: Investigating potential inhibitors that affect the hydrolysis reaction, providing insights into enzyme regulation and potential therapeutic targets .

Several compounds exhibit structural similarities to 4-nitrophenyl-beta-D-galactopyranoside. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| p-Nitrophenyl-alpha-D-galactopyranoside | C12H15NO8 | Alpha anomer; different enzymatic specificity |

| 4-Nitrophenyl-beta-D-glucopyranoside | C12H15NO8 | Substituted at the glucose moiety instead of galactose |

| 2-Nitrophenyl-beta-D-galactopyranoside | C12H15NO8 | Different nitro group position affecting reactivity |

While these compounds share structural characteristics, their differences in glycosidic linkages and functional groups lead to variations in enzymatic behavior and applications. For instance, the substitution at different positions can significantly alter enzyme affinity and specificity, making each compound unique in its utility within biochemical assays .

The development of 4-Nitrophenyl-beta-D-galactopyranoside as an enzymatic substrate traces back to pioneering work in carbohydrate biochemistry during the mid-20th century. Early research by Horikoshi, Goebel, and Avery established the foundation for using nitrophenyl glycosides as chromogenic substrates for glycosidase enzymes. This compound emerged as a revolutionary tool that enabled researchers to transition from qualitative observations to precise quantitative measurements of enzyme activity.

The substrate's significance grew alongside the expanding field of molecular biology, particularly with the characterization of β-galactosidase from Escherichia coli. As research methodologies advanced, 4-Nitrophenyl-beta-D-galactopyranoside became instrumental in elucidating enzyme kinetics, substrate specificity, and reaction mechanisms of glycoside hydrolases. Its ability to produce a measurable colorimetric signal upon hydrolysis facilitated the development of standardized assay protocols that remain fundamental to enzyme studies today.

Significance in Glycobiology Studies

Glycobiology, focusing on the structure, biosynthesis, and biological roles of glycans, has benefitted immensely from chromogenic substrates like 4-Nitrophenyl-beta-D-galactopyranoside. This compound has been pivotal in characterizing the specificity and catalytic mechanisms of β-galactosidases, which are enzymes that cleave β-galactosidic bonds in complex carbohydrates, glycoproteins, and glycolipids.

The substrate has enabled researchers to investigate the functional importance of galactose-containing glycans in numerous physiological and pathological processes. For instance, studies using this compound have contributed to understanding glycosylation abnormalities in conditions like diabetes and cancer. Recent research has demonstrated that protein glycosylation patterns are significantly altered in prostate cancer, with site-specific heterogeneity that could be exploited for developing more specific biomarkers.

Additionally, 4-Nitrophenyl-beta-D-galactopyranoside has facilitated investigations into how glycans participate in fundamental cellular processes, including cell-cell recognition, signal transduction, and immune responses. The ability to quantitatively measure β-galactosidase activity has provided insights into the regulatory mechanisms controlling glycan processing and degradation in different cellular compartments.

Evolution of Research Applications

Over decades, 4-Nitrophenyl-beta-D-galactopyranoside has evolved from a simple enzymatic substrate to a versatile research tool with applications spanning multiple scientific disciplines. Initially used primarily for measuring β-galactosidase activity in biochemical studies, its applications have expanded significantly:

In molecular biology, the compound became essential for reporter gene assays based on the E. coli lacZ gene, enabling researchers to study gene expression, promoter activity, and protein interactions. This application revolutionized techniques for investigating transcriptional regulation and genetic engineering.

In microbiology, it developed into a valuable tool for detecting coliform bacteria in environmental and food samples, contributing to water quality assessment and food safety monitoring. The presence of β-galactosidase in these microorganisms allows for their rapid identification using this chromogenic substrate.

In clinical diagnostics, 4-Nitrophenyl-beta-D-galactopyranoside found application in detecting enzyme deficiencies associated with metabolic disorders, particularly lysosomal storage diseases characterized by impaired glycan degradation. The compound has enabled the development of sensitive assays for diagnosing conditions like GM1 gangliosidosis and Morquio B syndrome.

In pharmaceutical research, the substrate has become instrumental in screening potential inhibitors of glycosidases, which represent therapeutic targets for various diseases including diabetes, viral infections, and cancer. High-throughput screening platforms utilizing this compound have facilitated the discovery of novel drug candidates.

Classical Synthetic Routes for 4-Nitrophenyl-beta-D-galactopyranoside

Classical synthesis of 4-nitrophenyl-beta-D-galactopyranoside relies on glycosylation reactions between activated carbohydrate derivatives and 4-nitrophenol. A representative route involves the acetylation of D-galactose to form per-acetylated intermediates, followed by coupling with 4-nitrophenol under acidic conditions [1].

Procedure Overview:

- Isomerization and Acetylation: D-galactose is heated with pyridine at 70°C for 1 hour, followed by treatment with acetic anhydride to yield a mixture of per-acetylated galactofuranose (4) and galactopyranose (4p) [1]. The reaction achieves 96% yield after purification.

- Glycosylation: The acetylated intermediates are reacted with 4-nitrophenol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) as a Lewis acid catalyst. This step proceeds at 0°C for 1 hour, yielding the target compound after deprotection [1].

Key Challenges:

- Low regioselectivity due to competing furanose and pyranose intermediates.

- Labor-intensive purification steps to isolate the beta-anomer.

Modern Synthetic Strategies and Optimizations

Modern approaches leverage enzymatic catalysis and chemoenzymatic methods to enhance specificity and efficiency.

Enzymatic Transglycosylation

β-Galactosidases and endoglycosidases (e.g., Endo-A) enable direct glycosylation using activated glycosyl donors like sugar oxazolines. For example:

- Endo-A-Catalyzed Synthesis: Man₃GlcNAc-oxazoline serves as a donor substrate, enabling high-yield transglycosylation (80–90%) under mild conditions [4]. This method avoids harsh acids and simplifies purification.

Immobilized Enzyme Systems

Immobilization of β-N-acetylhexosaminidase on polyacrylamide gels enhances reusability, retaining 34.5% activity after multiple cycles [5]. This strategy reduces enzyme costs and improves scalability.

Table 1: Comparative Metrics of Modern Methods

| Method | Catalyst | Yield (%) | Temperature (°C) | Reusability |

|---|---|---|---|---|

| Endo-A Transglycosylation | Endo-A | 90 | 25 | Low |

| Immobilized Enzyme | β-N-acetylhexosaminidase | 85 | 37 | High (5 cycles) |

Green Chemistry Approaches to Synthesis

Green synthesis prioritizes solvent selection, catalyst recovery, and energy efficiency:

- Biocatalytic Routes: Enzymatic methods eliminate toxic reagents (e.g., BF₃·Et₂O) and operate in aqueous buffers [4] [5].

- Solvent Optimization: Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact [1].

- Microwave-Assisted Reactions: Accelerated reaction times (e.g., 10 minutes vs. 24 hours) minimize energy consumption, though not yet applied to this compound [4].

Comparative Analysis of Synthetic Efficiency

Table 2: Efficiency Metrics Across Methods

| Parameter | Classical [1] | Enzymatic [4] | Chemoenzymatic [5] |

|---|---|---|---|

| Overall Yield (%) | 45–50 | 85–90 | 70–75 |

| Reaction Time (hours) | 24–48 | 2–4 | 6–8 |

| Purity (HPLC) | 90–95 | >98 | 95–97 |

| E-Factor (kg waste/kg product) | 15–20 | 2–3 | 5–7 |

Key Insights:

- Classical Methods: High waste generation and moderate yields offset by low reagent costs.

- Enzymatic Routes: Superior yields and sustainability but require expensive enzymes.

- Chemoenzymatic Hybrids: Balance cost and efficiency, ideal for industrial-scale production [5].

The substrate recognition mechanism of 4-Nitrophenyl-beta-D-galactopyranoside in β-galactosidase systems involves a sophisticated array of molecular interactions that ensure both specificity and catalytic efficiency. The enzyme recognizes this synthetic substrate through a combination of sugar-specific binding interactions and hydrophobic contacts that enhance binding affinity beyond that of natural substrates [1] [2] [3].

Primary Recognition Elements

The galactopyranosyl ring of 4-Nitrophenyl-beta-D-galactopyranoside engages in highly specific interactions with conserved residues in the β-galactosidase active site. In Escherichia coli β-galactosidase, the key recognition residues include Trp-151 from helix V, Glu-269 from helix VIII, Arg-144 from helix V, His-322 from helix X, and Asn-272 from helix VIII, which interact directly with the galactopyranosyl ring to provide substrate specificity [3] [4]. These residues form a network of hydrogen bonds and electrostatic interactions that position the substrate for catalysis while excluding non-galactose substrates.

The specificity of β-galactosidase for galactose derivatives follows a defined hierarchy based on hydroxyl group interactions. The C4-OH group demonstrates the highest importance for recognition, followed by C6-OH, C3-OH, and C2-OH groups in descending order of significance [5] [3]. This pattern reflects the evolutionary optimization of the enzyme active site to accommodate the axial orientation of the C4-OH group, which distinguishes galactose from glucose and other hexoses.

Anomeric Configuration Effects

The β-anomeric configuration of 4-Nitrophenyl-beta-D-galactopyranoside places the aglycon in an equatorial position, which contrasts with the preferred α-anomeric binding observed in some transport proteins. However, β-galactosidases from different families exhibit varying preferences for anomeric configurations during substrate binding and catalysis [1] [2]. The enzyme accommodates the β-linkage through specific conformational adjustments that position the substrate for nucleophilic attack at the anomeric carbon.

Aglycon Binding Interactions

The 4-nitrophenyl moiety of this substrate provides additional binding energy through hydrophobic interactions with aromatic residues in the aglycon-binding subsite. In E. coli β-galactosidase, residues Phe-20, Met-23, and Phe-27 from helix I are positioned within van der Waals distance of the nitrophenyl group, contributing to the enhanced binding affinity observed for this synthetic substrate [3]. These interactions are nonspecific in nature but substantially increase the overall binding affinity without affecting the fundamental recognition mechanism.

Binding Affinity Relationships

Comparative binding studies reveal that 4-nitrophenyl galactopyranosides exhibit dramatically enhanced binding affinities compared to natural substrates. The α-anomeric form of 4-nitrophenyl-D-galactopyranoside demonstrates binding constants (KD) in the range of 0.014-0.067 mM, representing a 440-2140-fold increase in binding affinity relative to galactose (KD = 30 mM) [1] [2]. Even the β-anomeric form shows 13-30-fold enhanced binding relative to galactose, with KD values of 1.0-2.3 mM.

| Substrate | KD (mM) | Relative Binding Affinity | Anomeric Configuration |

|---|---|---|---|

| Galactose | 30 | 1× | N/A |

| Methyl β-D-galactopyranoside | 10 | 3× | β |

| 4-Nitrophenyl β-D-galactopyranoside | 1.0-2.3 | 13-30× | β |

| 4-Nitrophenyl α-D-galactopyranoside | 0.014-0.067 | 440-2140× | α |

Hydrolysis Kinetics and Reaction Mechanisms

The hydrolysis of 4-Nitrophenyl-beta-D-galactopyranoside by β-galactosidase follows a retaining double-displacement mechanism characterized by the formation of a covalent galactosyl-enzyme intermediate. This mechanism involves two distinct chemical steps separated by a stable covalent intermediate, with each step proceeding through oxocarbenium ion-like transition states [6] [7] [8].

First Chemical Step - Galactosylation

The initial step involves nucleophilic attack by the catalytic nucleophile Glu-537 on the anomeric carbon of the substrate, concurrent with protonation of the glycosidic oxygen by the acid catalyst Glu-461 [6] [9]. This process results in the formation of a covalent galactosyl-enzyme intermediate and the release of 4-nitrophenol. The reaction proceeds through a planar oxocarbenium ion-like transition state where the developing positive charge at the anomeric carbon is stabilized by the endocyclic oxygen [8].

The kinetic isotope effects observed for this step provide insights into the bond-breaking and bond-forming events. Studies with deuterium-labeled substrates reveal inverse kinetic isotope effects (k(H3O+)/k(D3O+) = 0.63-0.65) in acidic conditions, indicating that protonation of the leaving group oxygen is required for the reaction to proceed [10] [11]. This protonation step lowers the pKa of the leaving group, facilitating its departure during the nucleophilic displacement.

Covalent Intermediate Formation

The galactosyl-enzyme intermediate represents a stable species that can be trapped and characterized using mechanism-based inhibitors. Studies with 2-deoxy-2-fluoro-galactopyranosides have demonstrated that this intermediate has a half-life of approximately 11.5 hours in E. coli β-galactosidase [9]. The covalent bond forms between the C1 carbon of galactose and the carboxyl group of Glu-537, creating an α-glycosidic linkage in the intermediate.

X-ray crystallographic studies of enzymes trapped with fluorinated substrates confirm the predicted geometry of this intermediate, showing that the galactosyl ring moves deeper into the active site upon covalent attachment [8]. This movement positions the substrate for the second chemical step while maintaining the critical interactions with recognition residues.

Second Chemical Step - Degalactosylation

The second step involves hydrolysis of the covalent intermediate through nucleophilic attack by water, activated by general base catalysis from Glu-461. This step also proceeds through an oxocarbenium ion-like transition state, with the developing positive charge again stabilized by the endocyclic oxygen [6] [7]. The stereochemistry of this step results in overall retention of configuration at the anomeric carbon, consistent with the double-displacement mechanism.

The kinetic parameters for this step can be influenced by the nature of the original aglycon. For 4-Nitrophenyl-beta-D-galactopyranoside, the electron-withdrawing nitro group affects the electronic properties of the substrate, but the hydrolysis step depends primarily on the intrinsic reactivity of the galactosyl-enzyme intermediate rather than the departed aglycon.

pH-Dependent Kinetics

The reaction kinetics exhibit complex pH dependencies that reflect the ionization states of the catalytic residues. At optimal pH (6.5-7.5), both Glu-537 and Glu-461 are in their catalytically active forms, with Glu-537 ionized for nucleophilic attack and Glu-461 protonated for acid catalysis [11]. Deviation from optimal pH results in decreased activity due to inappropriate ionization states of these critical residues.

| pH Range | Predominant Mechanism | Rate-Limiting Step | Kinetic Characteristics |

|---|---|---|---|

| < 6.0 | Specific acid catalysis | Galactosylation | Inverse solvent isotope effects |

| 6.5-7.5 | Optimal enzyme activity | Variable | Maximal turnover rates |

| > 8.0 | General base catalysis | Degalactosylation | pH-dependent rate decrease |

Conformational Dynamics During Enzymatic Processing

The processing of 4-Nitrophenyl-beta-D-galactopyranoside involves extensive conformational dynamics that span multiple timescales and regions of the enzyme structure. These dynamics are essential for substrate binding, catalysis, and product release, representing a sophisticated coordination between protein flexibility and chemical reactivity [12] [13] [14].

Substrate-Induced Conformational Changes

Upon binding of 4-Nitrophenyl-beta-D-galactopyranoside, β-galactosidase undergoes conformational changes that optimize the active site for catalysis. The substrate initially binds near the top of the active site in a relatively shallow binding mode, then moves deeper into the active site as the enzyme-substrate complex matures [6] [15]. This movement is accompanied by closure of flexible loops that form the substrate-binding pocket, creating a more enclosed environment that favors catalysis over substrate dissociation.

The magnitude of these conformational changes varies depending on the specific β-galactosidase family and the nature of the substrate. Studies of various β-galactosidase structures reveal that most enzymes exhibit relatively modest conformational changes upon substrate binding, typically involving backbone movements of 1-2 Å root-mean-square deviation [16]. However, the side chains of binding and catalytic residues show considerable flexibility, allowing for optimal positioning of functional groups.

Domain Movements and Flexibility

Different β-galactosidase isoforms exhibit varying degrees of domain flexibility that influences their catalytic properties. Recent cryo-electron microscopy studies of Bacillus circulans β-galactosidase isoforms reveal that structural flexibility in specific domains can dramatically affect substrate access and product specificity [17]. The flexible "barrier domain" in some isoforms acts as a gatekeeper, controlling access of oligosaccharide substrates to the active site.

These domain movements occur on timescales ranging from microseconds to milliseconds, much slower than the actual chemical steps of catalysis. The slow conformational changes serve to position the enzyme in catalytically competent conformations, while faster motions contribute directly to the chemical transformation [13] [14].

Active Site Dynamics

The active site of β-galactosidase exhibits complex dynamics that involve coordinated movements of catalytic residues, substrate-binding residues, and solvent molecules. Molecular dynamics simulations reveal that the enzyme active site samples multiple conformational states, with the substrate-bound state representing a subset of these conformations that are optimized for catalysis [18] [19].

The dynamics of the galactopyranosyl ring during catalysis involve systematic distortions from the normal chair conformation. Different β-galactosidase families exhibit distinct patterns of ring distortion, with three main reaction pathways identified: ¹S₃ → ⁴H₃‡ → ⁴C₁, ¹,⁴B → ⁴H₃/⁴E‡ → ⁴C₁, and ¹S₅ → ⁴E/⁴H₅‡ → ⁴C₁ [18]. These pathways are consistent with the antiperiplanar lone pair hypothesis for β-glycoside hydrolysis and demonstrate the importance of conformational flexibility in achieving transition state geometries.

Coupled Network Dynamics

The conformational dynamics during catalysis extend beyond the immediate active site to encompass wider regions of the protein structure. Studies of enzyme dynamics reveal the existence of coupled networks of residues that facilitate communication between distant regions of the protein and the active site [20] [14]. These networks allow for allosteric effects where binding events or conformational changes in one region of the protein influence the catalytic efficiency at the active site.

The coupling between protein dynamics and catalysis occurs through modulation of the free energy landscapes for both conformational changes and chemical transformations. Fast protein motions (picosecond to nanosecond timescales) are linked to transition state formation, while slower motions (microsecond to millisecond timescales) control substrate binding and product release [13] [21].

Temporal Coordination of Motions

The temporal coordination of conformational dynamics during enzymatic processing represents a sophisticated aspect of enzyme evolution. The characteristic motions required for catalysis are present as intrinsic properties of the enzyme even in the absence of substrate, with frequencies that correspond to catalytic turnover rates [14]. This pre-organization of dynamics suggests that enzymes have evolved under selective pressure to optimize both structural and dynamic properties for efficient catalysis.

The timescale separation between different types of motions allows for efficient catalysis without interference between competing processes. Fast motions contribute to transition state stabilization and barrier crossing, while intermediate timescale motions facilitate conformational changes required for substrate binding and product release [21] [22].

Reaction Intermediates and Transition State Analysis

The enzymatic processing of 4-Nitrophenyl-beta-D-galactopyranoside involves well-defined reaction intermediates and transition states that have been characterized through a combination of kinetic, spectroscopic, and crystallographic studies. These intermediates represent discrete chemical species along the reaction pathway, each with distinct structural and energetic properties [23] [22] [7].

Michaelis Complex Formation

The initial enzyme-substrate complex represents the first discrete intermediate in the reaction pathway. This complex forms through the binding of 4-Nitrophenyl-beta-D-galactopyranoside to the enzyme active site, with the substrate initially positioned in a relatively shallow binding mode. The binding affinity of this complex is enhanced by the hydrophobic interactions between the nitrophenyl group and aromatic residues in the active site, resulting in significantly tighter binding than observed with natural substrates [1] [2].

The structure of the Michaelis complex has been approximated through crystallographic studies using non-hydrolyzable substrate analogs and transition state mimics. These studies reveal that the substrate adopts a chair conformation in the initial binding mode, with the galactopyranosyl ring making the characteristic hydrogen bonding interactions with active site residues [3] [4].

First Transition State - Galactosylation

The transition state for the first chemical step involves simultaneous bond breaking and bond forming, with the glycosidic C-O bond elongating while the new C-O bond to Glu-537 forms. This transition state exhibits oxocarbenium ion character, with significant positive charge development at the anomeric carbon [8] [24]. The geometry is approximately sp² hybridized at C1, with the ring adopting a half-chair conformation that facilitates overlap between the endocyclic oxygen lone pair and the developing p-orbital at the anomeric carbon.

Kinetic isotope effect studies provide detailed information about the structure of this transition state. The ¹³C isotope effect at the anomeric carbon (k₁₂/k₁₃ = 1.026 ± 0.006) indicates substantial C-O bond breaking, while the ¹⁸O isotope effect at the glycosidic oxygen (k₁₆/k₁₈ = 1.044 ± 0.006) confirms the participation of this oxygen in the transition state [10]. These values are consistent with a concerted mechanism where bond breaking and formation occur simultaneously rather than through a stable oxocarbenium ion intermediate.

Covalent Galactosyl-Enzyme Intermediate

The covalent intermediate formed between the galactose residue and Glu-537 represents a stable species that can be isolated and characterized. This intermediate has been trapped using mechanism-based inhibitors such as 2-deoxy-2-fluoro-galactopyranosides, which form long-lived covalent adducts with the enzyme [25] [9]. The half-life of this intermediate (11.5 hours for the fluoro analog) demonstrates its stability and allows for detailed structural characterization.

X-ray crystallographic studies of the covalent intermediate reveal that the galactosyl ring moves deeper into the active site upon covalent attachment, maintaining the critical hydrogen bonding interactions with recognition residues while positioning the C1 carbon for the second chemical step [8]. The covalent bond adopts an α-glycosidic linkage geometry, consistent with the inversion of configuration that occurs during the first displacement.

Second Transition State - Degalactosylation

The transition state for the second chemical step involves nucleophilic attack by water on the covalent intermediate, again proceeding through an oxocarbenium ion-like geometry. This transition state is stabilized by general base catalysis from Glu-461, which abstracts a proton from the attacking water molecule while simultaneously stabilizing the developing positive charge at the anomeric carbon [6] [7].

The structure of this transition state has been approximated using transition state analog inhibitors such as galactonolactone and galactotetrazole, which bind with extremely high affinity due to their structural similarity to the transition state geometry [4]. These compounds adopt planar geometries at the anomeric carbon and bind in the "deep" mode characteristic of the second transition state.

Transition State Analog Binding

The binding of transition state analogs provides insights into the geometric and electronic properties of the actual transition states. Compounds such as galactonolactone (planar at C1) bind with dissociation constants in the picomolar range, reflecting the enormous binding affinity for transition state-like geometries [22]. This tight binding results from the enzyme's evolutionary optimization to stabilize the transition state geometry, which is captured and stabilized by the analog.

The thermodynamics of transition state analog binding reveal the energetic contributions of various interactions in the transition state. The binding affinity enhancement ranges from 10⁶ to 10⁹-fold compared to substrate binding, corresponding to transition state stabilization energies of 8-12 kcal/mol [22]. This stabilization energy represents a significant fraction of the total catalytic rate enhancement achieved by the enzyme.

Lifetime and Dynamic Properties

The lifetimes of enzymatic transition states are extremely short, typically in the femtosecond timescale corresponding to the lifetime of bond vibrations [22] [26]. This brief existence precludes direct spectroscopic observation of transition states, requiring indirect methods such as kinetic isotope effects and computational modeling for their characterization.

The dynamic properties of transition state formation involve coordinated motions of multiple active site residues occurring on the femtosecond timescale. These motions represent the culmination of slower conformational changes that position the enzyme and substrate for the chemical transformation [21] [26]. The coupling between protein dynamics and transition state formation represents a sophisticated aspect of enzymatic catalysis that has been optimized through evolutionary processes.

| Reaction Stage | Lifetime | Geometric Characteristics | Key Interactions |

|---|---|---|---|

| Michaelis Complex | Milliseconds | Chair conformation, shallow binding | Hydrogen bonds, hydrophobic contacts |

| First Transition State | Femtoseconds | Half-chair, sp² at C1 | Oxocarbenium ion stabilization |

| Covalent Intermediate | Hours (with inhibitors) | α-linkage, deep binding | Covalent bond to Glu-537 |

| Second Transition State | Femtoseconds | Planar at C1, water coordination | General base catalysis |

| Product Complex | Milliseconds | Chair conformation, loose binding | Weak hydrogen bonds |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

MeSH Pharmacological Classification

Other CAS

Dates

Iglesias-Fernandez et al. A Front-Face SNi Synthase Engineered from a Retaining Double-SN2 Hydrolase. Nature Chemical Biology, doi: 10.1038/nchembio.2394, published online 12 June 2017

Hou et al. Targeted delivery of nitric oxide via a 'bump-and-hole'-based enzyme-prodrug pair. Nature Chemical Biology, doi: 10.1038/s41589-018-0190-5, published online 31 December 2018